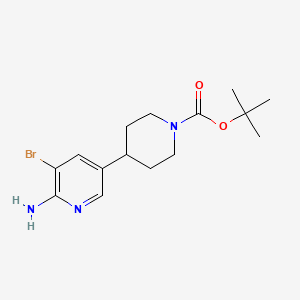
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22BrN3O2 and a molecular weight of 356.26 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-amino-5-bromopyridine and tert-butyl piperidine-1-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C).
Purification: The final product is purified through techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and dimethyl sulfoxide (DMSO) . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromopyridine moieties play a crucial role in its binding affinity and reactivity . The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but differs in the substitution pattern on the piperidine ring.
Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: This compound features a chlorine atom instead of a bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H22BrN3O2 |
|---|---|
Molekulargewicht |
356.26 g/mol |
IUPAC-Name |
tert-butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)13(17)18-9-11/h8-10H,4-7H2,1-3H3,(H2,17,18) |
InChI-Schlüssel |
QQMQYTRKHYMWKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(N=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



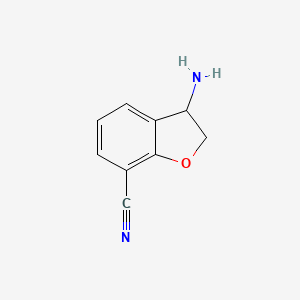


![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
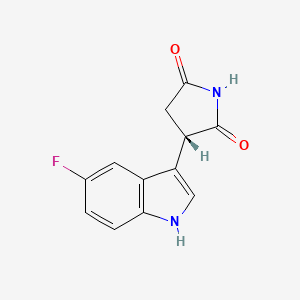
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
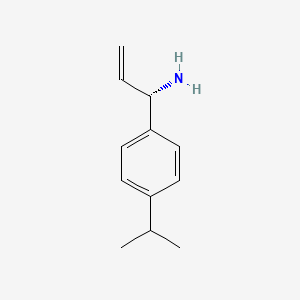



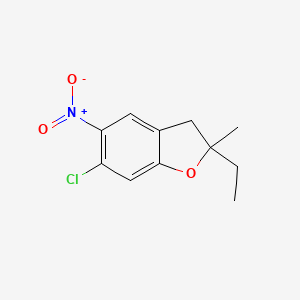
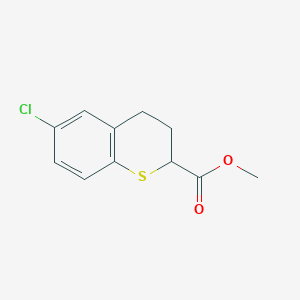
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
